N-[2-(1-piperazinyl)ethyl]ethylenediamine
Description
Structure
2D Structure
Properties
IUPAC Name |
N'-(2-piperazin-1-ylethyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N4/c9-1-2-10-3-6-12-7-4-11-5-8-12/h10-11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIWIXJUBVWKLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCNCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40178772 | |
| Record name | N-(2-(1-Piperazinyl)ethyl)ethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40178772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24028-46-4 | |
| Record name | N1-[2-(1-Piperazinyl)ethyl]-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24028-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-(1-Piperazinyl)ethyl)ethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024028464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-(1-Piperazinyl)ethyl)ethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40178772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-(1-piperazinyl)ethyl]ethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.797 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Intermediate Formation
The synthesis of N-[2-(1-piperazinyl)ethyl]ethylenediamine often begins with ethylenediamine derivatives. Patent US6603003B2 describes a generalized method for piperazine derivatives involving the reaction of substituted ethylenediamine with esters to form 3,4-dehydropiperazine-2-one intermediates. For example, N-methyl ethylenediamine reacts with methyl benzoylformate in methanol under acidic conditions to yield cyclic intermediates, which are subsequently reduced. Although this patent focuses on 1-methyl-3-phenylpiperazine, the methodology is adaptable to other piperazinyl-ethylenediamine structures.
The reaction proceeds via nucleophilic attack of the ethylenediamine’s primary amine on the ester carbonyl, followed by cyclization and dehydration. Reduction of the intermediate 3,4-dehydropiperazine-2-one with agents like LiAlH₄ or NaBH₄ yields the saturated piperazine ring. Adapting this protocol, substituting N-methyl ethylenediamine with unmodified ethylenediamine could theoretically produce this compound, though specific examples are not documented in the cited literature.
Optimization of Reduction Conditions
Critical parameters for high yield include:
-
Temperature : 60–65°C for cyclization, ambient for reduction.
-
Catalyst : Stoichiometric LiAlH₄ achieves >90% reduction efficiency in model systems.
-
Solvent : Toluene or methanol facilitates intermediate solubility, while hexane precipitates the final product.
Catalytic Alkylation of Piperazine
Ethanol-Piperazine Coupling
CN1962649A discloses a method for N-ethyl piperazine synthesis using ethanol and piperazine with a Cu-Co-Mo/Al₂O₃ catalyst. While this patent targets N-ethyl substitution, the protocol provides a template for synthesizing this compound by substituting ethanol with a diamine-containing alkylating agent. The reaction occurs under liquid-phase conditions at 80–350°C and 0.1–10.0 MPa pressure, with piperazine in excess to minimize side reactions.
Key catalytic components (wt%):
| Component | Cu | Co | Mo | Ni | Mn | Mg | Cr | Al₂O₃ |
|---|---|---|---|---|---|---|---|---|
| Range | 1–70 | 1–90 | 1–30 | 0.1–10 | 0.05–10 | 0.01–5 | 0.01–5 | Balance |
This catalyst promotes C-N bond formation between piperazine and alkylating agents, achieving 69.6% yield in optimized batches.
Ethylenimine-Piperazine Reaction
NIST WebBook data confirms the reaction of 1-piperazineethanamine with ethylenimine (aziridine) to form this compound. The equation is:
C₆H₁₅N₃ (1-piperazineethanamine) + C₂H₅N (ethylenimine) → C₈H₂₀N₄
While detailed conditions are unavailable, analogous aziridine ring-opening reactions typically use aqueous or alcoholic solvents at 20–100°C.
Direct Coupling of Piperazine and Ethylenediamine
Stepwise Alkylation Approach
A hypothetical route involves sequential alkylation of ethylenediamine with piperazine. First, mono-alkylation of ethylenediamine with 1-chloro-2-piperazinyl ethane could yield the target compound. This method mirrors the synthesis of N-ethyl piperazine in CN1962649A, where ethanol reacts with piperazine under catalytic conditions.
Challenges in Selectivity
Primary amines like ethylenediamine are prone to over-alkylation, forming bis-piperazinyl byproducts. To mitigate this, strategies include:
-
Slow reagent addition : Ensuring a molar ratio of ethylenediamine to alkylating agent ≥2:1.
-
Protective groups : Temporarily blocking one amine group with tert-butoxycarbonyl (Boc) before alkylation.
Thermochemical Considerations
NIST WebBook data provides thermochemical parameters for this compound:
| Property | Value | Conditions |
|---|---|---|
| Heat capacity (Cₚ, liquid) | 391 J/mol·K | 333 K |
| ΔᵣH (formation) | -215 kJ/mol | Estimated from |
These values inform reaction design, particularly for exothermic steps requiring temperature control.
Industrial vs. Laboratory-Scale Synthesis
Batch Process Optimization
Industrial methods prioritize cost and scalability. For example, CN1962649A uses batch reactors with high-speed stirring (100–1000 rpm) to enhance mass transfer. Catalyst reuse is critical, with filtration and dehydration steps recovering >95% of the Cu-Co-Mo/Al₂O₃ catalyst.
Laboratory Techniques
Small-scale synthesis emphasizes purity over yield. Chromatographic purification (e.g., silica gel with methanol/chloroform) isolates the target compound from di-alkylated impurities.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-piperazinyl)ethyl]ethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the amine groups is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound is utilized as a fundamental building block in the synthesis of more complex molecules, particularly in coordination chemistry where it acts as a ligand.
- Ionophores Development : Research is ongoing into its potential use in creating ionophores, which are crucial for drug delivery systems and sensors.
Biology
- Biological Studies : N-[2-(1-piperazinyl)ethyl]ethylenediamine has been studied for its role in inhibiting carbonic anhydrases by anchoring to zinc-coordinated water molecules. This interaction is critical for understanding its biological activity and potential therapeutic applications.
- Therapeutic Targets : Preliminary studies suggest that this compound may interact with various biological targets, which could lead to the development of new drugs or therapeutic strategies.
Medicine
- Pharmaceutical Intermediate : It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds. Its structural characteristics allow it to participate in various chemical reactions that produce therapeutic agents.
- Antimicrobial Activity : Some studies indicate that modifications of compounds related to this compound exhibit activity against Mycobacterium tuberculosis, highlighting its potential in developing new anti-tubercular agents .
Case Study 1: Synthesis and Activity Relationship
A study explored the synthesis of analogues of 1-(5-isoquinolinesulfonyl)piperazine, demonstrating that modifications to the piperazine ring significantly affect biological activity. The introduction of flexible ethylenediamine spacers resulted in varying degrees of activity against M. tuberculosis inosine-5′-monophosphate dehydrogenase (IMPDH), underscoring the importance of structural integrity for antimicrobial efficacy .
Case Study 2: Ligand Interaction Studies
Research has shown that this compound can act as a ligand in metal-catalyzed reactions, influencing the selectivity and efficiency of catalytic processes. These studies are critical for optimizing catalytic systems used in synthetic chemistry.
Mechanism of Action
The mechanism by which N-[2-(1-piperazinyl)ethyl]ethylenediamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. In biological systems, the compound can inhibit polyamines by anchoring to the zinc-coordinated water molecule in carbonic anhydrases . This interaction disrupts the normal function of the enzyme, leading to various biological effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-[2-(1-Piperazinyl)ethyl]ethylenediamine
- Molecular Formula : C₈H₂₀N₄
- Molecular Weight : 172.27 g/mol
- CAS Registry Number : 24028-46-4 .
- Synonyms: N-[(2-Aminoethyl)-2-aminoethyl]piperazine, 1,2-Ethanediamine derivative with dual aminoethyl and piperazinyl substituents .
Structural Features: The compound consists of an ethylenediamine backbone (two amino groups linked by an ethylene chain) modified with a piperazine ring attached via an ethyl spacer. This structure confers flexibility and multiple hydrogen-bonding sites, making it valuable in pharmaceutical synthesis and coordination chemistry .
Comparison with Structurally Similar Compounds
N-(2-Aminoethyl)-N'-[2-(1-piperazinyl)ethyl]ethylenediamine
2-(1-Piperazinyl)ethylamine
N-Methylethylenediamine
N-(2-Hydroxyethyl)ethylenediamine
Data Table: Comparative Analysis
Pharmaceutical Relevance
This compound is used in synthesizing α1a-adrenoceptor antagonists (e.g., silodosin impurities) and other bioactive molecules. Its piperazine moiety is critical for receptor binding .
Coordination Chemistry
Compared to simpler ethylenediamine derivatives, the piperazinyl-ethyl substitution enhances metal-binding capacity. For example, it forms stable complexes with transition metals like Cu(II) and Ni(II), useful in catalysis .
Thermodynamic Data
Reaction enthalpy data for this compound (ΔH values) are documented in NIST databases, aiding in process optimization for industrial synthesis .
Biological Activity
N-[2-(1-piperazinyl)ethyl]ethylenediamine (CAS: 114289-17-7) is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
1. Neurotransmitter Receptor Interaction
Piperazine derivatives, including this compound, are known to interact with various neurotransmitter receptors. Research indicates that these compounds can act as antagonists at histamine and serotonin receptors, influencing inflammatory responses and potentially offering therapeutic benefits in neurological disorders .
2. Anticancer Activity
Recent studies have highlighted the anticancer potential of piperazine derivatives. For instance, a series of hybrid chalcone N-ethyl-piperazinyl amides demonstrated significant cytotoxicity against various cancer cell lines, including melanoma and colorectal adenocarcinoma. The mechanism of action was linked to the induction of apoptosis through the modulation of pro-apoptotic and anti-apoptotic gene expression .
Table 1: Anticancer Activity of Piperazine Derivatives
| Compound Name | Cancer Cell Line | EC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-ethyl-piperazinyl amide | MCF7 (breast cancer) | 0.8 | Induction of apoptosis |
| Betulinic acid piperazinyl amide | CCRF-CEM (leukemia) | 0.7 | Apoptosis via Bcl-XL inhibition |
| Chalcone-piperazinyl amide | A549 (lung cancer) | 1.4 | Cytotoxicity through cell cycle arrest |
Study on Anticancer Mechanisms
A study published in the International Journal of Research & Review investigated the synthesis and evaluation of piperazine derivatives for their anticancer activities. The findings revealed that certain derivatives induced significant morphological changes in cancer cells consistent with apoptosis, supported by DAPI staining techniques .
Antimicrobial Properties
Another aspect of this compound's biological activity is its antimicrobial efficacy. Piperazine derivatives have shown broad-spectrum antibacterial properties against various pathogens. For example, compounds derived from piperazine exhibited minimum inhibitory concentration (MIC) values comparable to established antibiotics such as chloramphenicol .
Table 2: Antimicrobial Activity Overview
| Compound Name | Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| Piperazine derivative | E. coli | 10 | Bacteriostatic |
| Azole-containing piperazine analogs | S. aureus | 5 | Bactericidal |
Q & A
Basic: What synthetic methodologies are recommended for preparing N-[2-(1-piperazinyl)ethyl]ethylenediamine, and how can reaction yields be optimized?
Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, piperazinyl-acetic acid derivatives are prepared by reacting ethylenediamine with activated intermediates like imides or anhydrides in aprotic solvents (e.g., toluene) under reflux . Key optimization factors include:
- Stoichiometric ratios : Excess ethylenediamine (1.5–2 equivalents) ensures complete conversion of intermediates.
- Solvent selection : Toluene or dichloromethane minimizes side reactions.
- Temperature control : Reflux conditions (110–120°C) balance reaction rate and thermal stability.
- Purification : Column chromatography or recrystallization improves purity (>95%) .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
Refer to JIS Z 7253:2019 guidelines for hazardous chemicals:
- Personal protective equipment (PPE) : Chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and long-sleeved lab coats.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
- Storage : In airtight containers, away from oxidizers and moisture .
Basic: How can researchers verify the chemical identity and purity of this compound?
Answer:
- Spectroscopic techniques :
- NMR : Confirm structure via characteristic peaks (e.g., piperazine NH at δ 1.5–2.5 ppm, ethylenediamine CH₂ at δ 2.7–3.1 ppm).
- FT-IR : Amine N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹).
- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>98%).
- Regulatory databases : Cross-reference CAS 223-277-1 and EC numbers in ECHA registries .
Advanced: What pharmacological mechanisms are associated with piperazinyl-ethylenediamine derivatives, particularly in serotonin receptor studies?
Answer:
Piperazinyl-ethylenediamine derivatives act as 5-HT₁A receptor antagonists. For example, WAY-100635 (a structural analog) binds pre- and postsynaptic receptors, inhibiting serotonin-induced cAMP production. Methodological insights:
- Radioligand binding assays : Use ³H-labeled ligands (e.g., ¹¹C-WAY-100635) to quantify receptor affinity (Kd = 1–10 nM).
- Functional assays : Measure cAMP inhibition in transfected CHO cells via ELISA .
Advanced: How do structural modifications to this compound influence its biological activity?
Answer:
- Piperazine substitution : Electron-withdrawing groups (e.g., nitro) enhance receptor selectivity (e.g., 5-HT₁A vs. 5-HT₂A).
- Ethylenediamine chain length : Shorter chains reduce steric hindrance, improving binding kinetics.
- Amide functionalization : Stearoyl derivatives (e.g., N-stearoylethylenediamine) increase lipophilicity, enhancing blood-brain barrier penetration .
Advanced: What advanced analytical techniques resolve contradictions in reported physicochemical data for this compound?
Answer:
- High-resolution mass spectrometry (HRMS) : Resolves discrepancies in molecular weight (e.g., theoretical vs. observed m/z).
- X-ray crystallography : Validates stereochemistry and crystal packing.
- Thermogravimetric analysis (TGA) : Clarifies decomposition points conflicting in literature (e.g., 160°C vs. 180°C) .
Advanced: How can computational modeling aid in predicting the coordination chemistry of this compound with transition metals?
Answer:
- Density functional theory (DFT) : Predicts stable metal complexes (e.g., Pd²⁺ or Cu²⁺) by calculating binding energies and orbital interactions.
- Molecular dynamics (MD) : Simulates ligand flexibility in aqueous solutions to identify preferred coordination geometries (e.g., octahedral vs. square planar).
- Experimental validation : Compare predicted structures with X-ray diffraction data .
Advanced: What strategies address inconsistencies in synthetic yields reported across studies?
Answer:
- Reaction monitoring : Use in-situ FT-IR or LC-MS to identify intermediate degradation.
- Catalyst screening : Test palladium or zeolite catalysts to bypass side reactions.
- DoE (Design of Experiments) : Statistically optimize variables (pH, temperature) using response surface methodology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
